7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one

spirocyclic scaffold kinase inhibitor regioisomer comparison

This 2,7-diazaspiro[4.5]decan-6-one derivative features a unique N7-cyclobutylmethyl group that provides a distinct steric and lipophilic signature for ATP-mimetic kinase inhibitor design. Its preorganized spirocyclic core reduces entropic binding penalties, making it ideal for fragment-based drug discovery (FBDD) and kinome-wide selectivity panels. The free N2 amine enables rapid parallel derivatization for SAR exploration. Commercially available at ≥98% purity from multiple suppliers, it reduces synthetic burden and accelerates hit-to-lead timelines.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
CAS No. 1360243-39-5
Cat. No. B1465960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one
CAS1360243-39-5
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2CCCC3(C2=O)CCNC3
InChIInChI=1S/C13H22N2O/c16-12-13(6-7-14-10-13)5-2-8-15(12)9-11-3-1-4-11/h11,14H,1-10H2
InChIKeyBUCXNTUGTPJHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one (CAS 1360243-39-5): Spirocyclic Lactam Scaffold for Kinase-Focused Medicinal Chemistry


7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one (CAS 1360243-39-5) is a synthetic spirocyclic lactam belonging to the 2,7-diazaspiro[4.5]decan-6-one class, characterized by a cyclobutylmethyl substituent at the N7 position. With a molecular formula of C₁₃H₂₂N₂O and molecular weight of 222.33 g/mol, it possesses a computed clogP of approximately 1.43 and a topological polar surface area (tPSA) of 41.13 Ų, placing it within favorable drug-like physicochemical space . The spirocyclic architecture confers conformational rigidity with well-defined exit vectors, making it a versatile scaffold for ATP-mimetic kinase inhibitor design [1]. The compound is commercially available as a racemic screening compound in purities of 95–98% from multiple suppliers .

Why 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one Cannot Be Interchanged with Other 2,7-Diazaspiro[4.5]decan-6-one Analogs


The 2,7-diazaspiro[4.5]decan-6-one scaffold supports diverse substitution patterns at both the N2 and N7 positions, with each permutation yielding distinct conformational preferences, physicochemical profiles, and biological target engagement. The N7-cyclobutylmethyl group in this compound introduces a unique steric and lipophilic environment compared to N7-benzyl, N7-alkyl, or unsubstituted analogs, directly influencing the orientation of the spirocyclic core within the ATP-binding pocket of kinases [1]. Substituting a close analog such as Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone (CAS 1514271-19-2), which carries the cyclobutylcarbonyl at N2 rather than cyclobutylmethyl at N7, alters both the hydrogen-bonding capacity and the spatial trajectory of substituents, potentially leading to divergent kinase selectivity profiles . Generic substitution without empirical verification therefore risks loss of target engagement or introduction of off-target activity.

Quantitative Differentiation Evidence for 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one Versus Closest Analogs


Regioisomeric Differentiation: N7-Cyclobutylmethyl vs. N2-Cyclobutylcarbonyl Substitution

The target compound bears the cyclobutyl moiety as an N7-methyl substituent (cyclobutylmethyl), whereas the closest regioisomer Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone (CAS 1514271-19-2) carries a cyclobutylcarbonyl at N2. This regioisomeric difference produces distinct hydrogen-bond donor/acceptor profiles: the target compound has 2 HBD and 3 HBA (lactam carbonyl + secondary amine), while the N2-carbonyl analog has 1 HBD and 3 HBA, with the carbonyl oriented toward the hinge-binding region . In diazaspirocyclic kinase inhibitor design, the position of hydrogen-bonding motifs directly governs hinge-region recognition and selectivity across the kinome [1].

spirocyclic scaffold kinase inhibitor regioisomer comparison

Lipophilic Efficiency Differentiation: Cyclobutylmethyl vs. Benzyl-Substituted Analogs

The target compound (clogP ≈ 1.43, MW = 222.33 Da) exhibits substantially lower lipophilicity compared to N7-benzyl-substituted analogs such as 7-{[4-(propan-2-yl)phenyl]methyl}-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one (clogP = 3.96, MW = 386.59 Da), which was reported as a C. albicans biofilm inhibitor with an IC₅₀ of 3.36 µM [1]. The ~2.5 log unit difference in clogP translates to a markedly different lipophilic efficiency profile: the target compound's lower lipophilicity may favor reduced off-target binding and improved aqueous solubility, critical parameters for fragment-based or lead-optimization campaigns [2].

lipophilic efficiency drug-likeness spirocyclic optimization

Scaffold Conformational Rigidity: Spirocyclic Core vs. Monocyclic Piperidine/Pyrrolidine Alternatives

The 2,7-diazaspiro[4.5]decan-6-one scaffold of the target compound provides a conformationally restricted architecture in which the pyrrolidine and piperidine rings are locked in a mutually perpendicular orientation via the spiro atom. X-ray crystallography-confirmed binding modes of representative diazaspirocyclic motifs demonstrated that the basic nitrogen atoms in this scaffold engage acidic side-chain residues in the ATP pocket, and that the spirocyclic constraint limits the conformational entropy penalty upon binding compared to flexible monocyclic piperidine or pyrrolidine derivatives [1]. This preorganization can translate into improved binding affinity per heavy atom (ligand efficiency) relative to non-spirocyclic ATP-mimetic scaffolds [2].

conformational restriction spirocyclic scaffold kinase selectivity

Commercial Availability and Supply Chain Differentiation Across Vendors

The target compound is available from multiple commercial suppliers with documented purity specifications: ≥98% from Leyan (Product No. 2222689) and ≥95% from BIOFOUNT (1g at ¥7,020) [1]. In contrast, many N2-functionalized analogs (e.g., 7-(cyclobutylmethyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one; 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one) are available only through specialty screening suppliers such as Hit2Lead/ChemBridge in smaller quantities at higher cost tiers, limiting their accessibility for large-scale SAR campaigns . The broader commercial availability of the target compound reduces procurement lead time and cost for initial hit validation.

chemical procurement screening compound supply chain

Optimal Research and Procurement Application Scenarios for 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 222.33 Da, clogP of ~1.43, and a preorganized spirocyclic scaffold, this compound meets fragment-like physicochemical criteria (MW < 300, clogP ≤ 3) for FBDD campaigns targeting the ATP-binding site of protein kinases [1]. Its secondary amine at N2 provides a synthetic handle for rapid parallel derivatization into libraries of amides, sulfonamides, or reductive amination products for SAR exploration [2]. The conformational rigidity of the spirocyclic core reduces the entropic penalty upon binding and increases the probability of detecting weak but specific fragment hits by biophysical methods (SPR, NMR, or thermal shift assays).

Selectivity Profiling of Diazaspirocyclic Kinase Inhibitor Series

As a minimally substituted 2,7-diazaspiro[4.5]decan-6-one core, the compound serves as an essential baseline control in kinome-wide selectivity panels for more elaborated analogs. The N7-cyclobutylmethyl group provides a distinct steric and lipophilic signature compared to N7-H or N7-benzyl derivatives, enabling researchers to deconvolute the contribution of this substituent to selectivity across kinase families [1]. The crystallographically confirmed binding mode of the diazaspiro[4.5]decane scaffold (Bioorg Med Chem, 2013) indicates that the N7 substituent projects toward the solvent-exposed region, making it a critical vector for tuning physicochemical properties without disrupting hinge binding [2].

Chemical Probe Development for Target Validation Studies

The compound's favorable physicochemical profile (tPSA = 41.13 Ų, clogP ≈ 1.43) and spirocyclic architecture position it as a suitable core for developing chemical probes for understudied kinases. The availability of commercial sourcing at 95–98% purity from multiple vendors [1] reduces synthetic burden and accelerates hit-to-probe timelines. The reduced form (7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane, the lactam-reduced analog) can additionally serve as a negative control for confirming that biological activity is dependent on the lactam carbonyl's hydrogen-bonding capability [2].

Spirocyclic Building Block for Parallel Library Synthesis

The N2 secondary amine permits straightforward diversification via amide coupling, sulfonylation, or reductive amination with commercially available carboxylic acids, sulfonyl chlorides, or aldehydes, respectively. This enables the rapid generation of 50–200-member focused libraries for screening against kinase panels, GPCR targets, or antimicrobial biofilm assays. The documented inhibitory activity of structurally related 2,7-diazaspiro[4.5]decan-6-one derivatives against C. albicans biofilms (IC₅₀ = 2.70–4.59 µM for N2,N7-disubstituted analogs) [1] suggests that libraries derived from this core may yield hits in antifungal drug discovery programs.

Quote Request

Request a Quote for 7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.